1-(4-Aminophenyl)cyclohexanecarbonitrile
CAS No.:
Cat. No.: VC3271587
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16N2 |
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Molecular Weight | 200.28 g/mol |
IUPAC Name | 1-(4-aminophenyl)cyclohexane-1-carbonitrile |
Standard InChI | InChI=1S/C13H16N2/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7H,1-3,8-9,15H2 |
Standard InChI Key | JRIZOAJMALXNOO-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(C#N)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(4-Aminophenyl)cyclohexanecarbonitrile features a cyclohexane ring with both a nitrile group and a 4-aminophenyl substituent attached to the same carbon atom (position 1). The amino group on the phenyl ring creates a functionalized aromatic system that significantly influences the compound's reactivity and potential applications.
Physical Properties
Based on comparative analysis with related compounds, the following physical properties can be estimated for 1-(4-Aminophenyl)cyclohexanecarbonitrile:
The presence of the amino group on the phenyl ring likely enhances hydrogen bonding capabilities compared to non-substituted phenyl analogs, potentially affecting solubility in polar solvents.
Chemical Reactivity
The compound contains two key reactive functional groups:
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The nitrile group (-C≡N) at the cyclohexane ring, which can undergo hydrolysis, reduction, and nucleophilic addition reactions
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The amino group (-NH₂) on the phenyl ring, which can participate in various transformations including acylation, alkylation, and diazotization
This dual functionality makes 1-(4-Aminophenyl)cyclohexanecarbonitrile particularly interesting as a potential building block for more complex molecules.
Synthesis Approaches
Grignard Addition to Cyclohexanone
A potential synthesis route could involve:
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Formation of 4-aminophenylmagnesium bromide (with protected amino group)
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Addition to cyclohexanone
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Conversion of the resulting alcohol to nitrile via dehydration and cyanation
Modified Knoevenagel Condensation
Drawing from the synthesis of phenylcyanoacrylates described in the literature, a modified approach might involve the condensation of appropriately substituted benzaldehydes with cyanoacetates, followed by selective reduction and cyclization .
Synthetic Challenges
The main challenges in synthesizing 1-(4-Aminophenyl)cyclohexanecarbonitrile include:
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Selective functionalization of the cyclohexane ring
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Protection and deprotection strategies for the amino group
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Potential side reactions due to the nucleophilicity of the amino group
Structural Comparison with Related Compounds
Understanding the structural relationships between 1-(4-Aminophenyl)cyclohexanecarbonitrile and similar compounds helps predict its properties and behavior.
Comparison with Related Cyclohexanecarbonitriles
The addition of the aromatic ring in 1-(4-Aminophenyl)cyclohexanecarbonitrile significantly alters its physical properties compared to simpler cyclohexanecarbonitriles. The presence of the 4-aminophenyl group likely increases lipophilicity while maintaining hydrogen bonding capabilities through the amino group.
Structure-Activity Relationships
Understanding how structural features influence activity is crucial for potential applications of 1-(4-Aminophenyl)cyclohexanecarbonitrile.
Effect of the Amino Group
The para-amino substitution on the phenyl ring:
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Increases electron density in the aromatic system
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Provides a site for hydrogen bonding interactions
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Offers opportunities for further functionalization through standard amine chemistry
Role of the Nitrile Group
The nitrile functionality:
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Acts as a strong hydrogen bond acceptor
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Can be transformed into various functional groups (amides, amines, carboxylic acids)
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Influences the electronic properties of the cyclohexane ring
Conformational Considerations
Research Gaps and Future Directions
Current Knowledge Limitations
Several aspects of 1-(4-Aminophenyl)cyclohexanecarbonitrile remain unexplored:
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Experimentally determined physical constants
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Optimized synthesis routes with high yields
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Comprehensive reactivity profiles
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Specific biological activities
Suggested Research Directions
Future research could focus on:
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Development of efficient synthetic methodologies
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Exploration of structure-activity relationships in biological systems
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Investigation of potential applications in materials science
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Studying conformational dynamics and their impact on reactivity
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